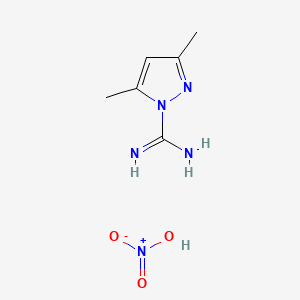

3,5-Dimethylpyrazole-1-carboxamidine nitrate

Description

The exact mass of the compound this compound is 201.08618923 g/mol and the complexity rating of the compound is 169. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54493. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethylpyrazole-1-carboximidamide;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.HNO3/c1-4-3-5(2)10(9-4)6(7)8;2-1(3)4/h3H,1-2H3,(H3,7,8);(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYXIUAGBLMBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=N)N)C.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22906-75-8 (Parent) | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamidine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80945581 | |

| Record name | Nitric acid--3,5-dimethyl-1H-pyrazole-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38184-47-3, 22907-04-6 | |

| Record name | 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38184-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22907-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamidine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid--3,5-dimethyl-1H-pyrazole-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamidine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamidine mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: Synthesis, Characterization, and Applications in Drug Development

CAS Number: 38184-47-3

This guide provides an in-depth technical overview of 3,5-Dimethylpyrazole-1-carboxamidine nitrate, a pivotal reagent in modern organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, analytical characterization, and key applications, with a focus on its role as a powerful guanylating agent.

Introduction and Physicochemical Properties

This compound, also known by synonyms such as 1-Amidino-3,5-dimethylpyrazole nitrate, is a stable, crystalline solid that serves as a highly efficient reagent for the introduction of the guanidinium functional group into molecules.[1] The guanidinium group is a common structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals, valued for its ability to form strong hydrogen bonds and its protonated state at physiological pH.

The reliable and high-purity synthesis of guanidine-containing compounds is a critical challenge in medicinal chemistry.[2][3] Reagents like this compound offer a robust solution, enabling clean and high-yielding guanylation reactions under mild conditions.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38184-47-3 | [1][4] |

| Molecular Formula | C₆H₁₁N₅O₃ | [1] |

| Molecular Weight | 201.18 g/mol | [5][6] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 167-168 °C (decomposition) | [6] |

| IUPAC Name | 3,5-dimethylpyrazole-1-carboximidamide;nitric acid | [5] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). This is followed by the reduction of the nitroguanidine moiety to the corresponding guanidine and subsequent salt formation with nitric acid.

Synthesis of the Key Intermediate: 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

The optimized synthesis of DMNPC involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione (acetylacetone).[7][8][9] This reaction can be carried out under either acidic or alkaline catalysis.[9]

Protocol for DMNPC Synthesis:

-

Reactant Preparation: Dissolve 1-amino-2-nitroguanidine in an appropriate solvent.

-

Condensation: Add pentane-2,4-dione to the solution. The reaction proceeds via a cyclocondensation mechanism.

-

Catalysis: The reaction can be catalyzed by an acid (e.g., acetic acid) or a base.[8][9]

-

Reaction Conditions: The mixture is typically stirred at a controlled temperature to ensure complete reaction.

-

Isolation and Purification: The resulting DMNPC product is isolated by filtration and can be purified by recrystallization to yield a stable, crystalline solid.

Caption: Synthesis of the DMNPC intermediate.

Conversion of DMNPC to this compound

The conversion of the nitroguanidine intermediate (DMNPC) to the final guanidinium nitrate salt involves a catalytic hydrogenation step to reduce the nitro group, followed by treatment with nitric acid.

Protocol for Final Product Synthesis:

-

Catalytic Hydrogenation: The nitroguanidine (DMNPC) is subjected to catalytic transfer hydrogenation.[7] This method is effective for the reduction of nitroguanidines to guanidines.[7]

-

Hydrogen Source: A common hydrogen source for this transformation is hydrazine hydrate in the presence of a catalyst.[10][11]

-

Catalyst: A palladium-based catalyst, such as palladium on carbon (Pd/C), is typically employed.[12]

-

Salt Formation: Following the reduction, the resulting 3,5-dimethylpyrazole-1-carboxamidine is treated with nitric acid to form the stable nitrate salt.

-

Isolation: The final product, this compound, is isolated as a crystalline solid.

Caption: Conversion of DMNPC to the final nitrate salt.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Table 2: Key Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring, a signal for the pyrazole ring proton, and broad signals for the guanidinium protons. The exact chemical shifts will depend on the solvent used.[13][14] |

| ¹³C NMR | Resonances for the methyl carbons, the pyrazole ring carbons (C3, C4, and C5), and the central carbon of the guanidinium group.[15][16] |

| FTIR | Characteristic absorption bands for N-H stretching of the guanidinium group, C=N stretching, and strong bands associated with the nitrate anion.[17][18][19][20] |

| Mass Spec. | The mass spectrum would be expected to show the molecular ion of the free base (3,5-dimethylpyrazole-1-carboxamidine) at m/z 138.17.[5][21] |

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a guanylating agent for primary and secondary amines.[2] This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

Mechanism of Guanylation

The pyrazole-1-carboxamidine moiety is an excellent leaving group, facilitating the transfer of the amidinium group to a nucleophilic amine. The reaction proceeds under mild conditions and generally results in high yields.

Caption: General mechanism of amine guanylation.

Role in Medicinal Chemistry

The pyrazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[22] The introduction of a guanidinium group can further enhance the biological activity of a molecule by increasing its basicity and facilitating interactions with biological targets such as enzymes and nucleic acids.[23]

While specific drugs synthesized using this compound are not extensively documented in the public domain, its utility is evident in the synthesis of complex guanidine-containing heterocycles and peptides, which are key components of many therapeutic agents.[24][25][26] For instance, pyrazole-carboxamidine reagents are employed in the synthesis of intermediates for antiviral drugs and other complex bioactive molecules.[3] The unexpected toxicity of some pyrazole carboxamide derivatives highlights the importance of careful toxicological evaluation during drug development.[27][28]

Safety and Handling

Table 3: Hazard and Safety Information

| Hazard Category | Description | Precautionary Measures |

| Oxidizing Properties | The nitrate salt imparts oxidizing properties.[29][30][31] Mixtures with combustible materials may be flammable or explosive.[29][30] | Keep away from heat, sparks, and open flames. Do not store near combustible materials.[29][32] |

| Oral Toxicity | Harmful if swallowed.[29] | Do not ingest. Wash hands thoroughly after handling.[32] |

| Skin and Eye Irritation | May cause skin and eye irritation.[29] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[32] |

| Inhalation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood.[32] |

Emergency Procedures:

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes.[32]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[32]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.[32]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[32]

Conclusion

This compound is a highly valuable and efficient reagent for the synthesis of guanidine-containing compounds. Its straightforward, high-yielding synthesis and its ability to function as a guanylating agent under mild conditions make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, analytical properties, and safe handling is crucial for its effective and responsible use in the laboratory.

References

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. [Link]

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Thieme E-Books & E-Journals. [Link]

-

Ozerova, O. Yu., et al. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85(7), 1568-1572. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine Nitrate, 98%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - Guanidine Nitrate 98%. [Link]

-

Ozerova, O. Y., et al. (2015). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. [Link]

-

Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(20), 7706-7714. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Carboxamidines in Modern Chemical Synthesis. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6245-6247. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with 1H-Pyrazole-1-Carboxamidine Hydrochloride. [Link]

-

Arkat USA, Inc. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(vii), 91-101. [Link]

-

GSRS. (n.d.). This compound. [Link]

-

NIST. (n.d.). Guanidine, amino-, nitrate, hydrate. [Link]

-

Ohuchi, S., Koyama, H., & Shigehisa, H. (2020). Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv. [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. [Link]

-

Gasser, R. B., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation of unsaturated compounds using guanidine nitrate‐ or alloxan‐NH2NH2•H2O. [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). 3,5-dimethyl-N-nitropyrazole-1-carboxamidine. [Link]

-

SpectraBase. (n.d.). 3,5-dimethylpyrazole-1-carboxamidine, mononitrate. [Link]

-

Chemical Communications. (2012). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 48(93), 11421-11432. [Link]

-

Ostrom, C. A., & Behrens, R. (2009). Decomposition of Urea and Guanidine Nitrate. Journal of Physical Chemistry A, 113(31), 8857-8868. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of guanidine and the PHMG oligomer obtained after polycondensation. [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. [Link]

-

Gümüş, M. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Chemical Communications. (2013). Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine. Chemical Communications, 49(72), 7932-7934. [Link]

-

Catalysis Science & Technology. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(8), 2631-2639. [Link]

-

Wang, Y., et al. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Bioorganic & Medicinal Chemistry Letters, 23(10), 2955-2959. [Link]

-

Jabbar, A., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS 38184-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3,5-二甲基吡唑-1-硝酸咪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 8. pleiades.online [pleiades.online]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. This compound(38184-47-3) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. spectrabase.com [spectrabase.com]

- 17. benchchem.com [benchchem.com]

- 18. Guanidine nitrate(506-93-4) IR Spectrum [chemicalbook.com]

- 19. Guanidine, amino-, nitrate, hydrate [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. nbinno.com [nbinno.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. datasheets.scbt.com [datasheets.scbt.com]

- 30. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 31. fishersci.com [fishersci.com]

- 32. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3,5-Dimethylpyrazole-1-carboxamidine nitrate chemical properties

An In-Depth Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile reagent and building block with significant applications in synthetic chemistry and drug development. This document delves into its core chemical and physical properties, spectroscopic profile, synthesis, and key applications. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into its use.

Introduction: A Versatile Guanidinylating Agent

This compound, also known as 1-Amidino-3,5-dimethylpyrazole nitrate, is a stable, crystalline solid that has emerged as a valuable tool in organic synthesis. Its structure, featuring a pyrazole ring attached to a guanidinium group, makes it an effective and reliable reagent for the introduction of the guanidine moiety into a wide range of molecules. Guanidines are a critical functional group in numerous biologically active compounds and pharmaceuticals, making this reagent particularly relevant to drug discovery and development pipelines.

The pyrazole core itself is a well-established pharmacophore found in various therapeutic agents, known for its role in anti-inflammatory drug development.[1] This guide will explore the synthesis, properties, and applications of this compound, providing a detailed framework for its effective utilization in a laboratory setting.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental design.

| Property | Value | References |

| IUPAC Name | 3,5-dimethylpyrazole-1-carboximidamide; nitric acid | [2] |

| Synonyms | 1-Amidino-3,5-dimethylpyrazole nitrate, 3,5-Dimethyl-1-pyrazolylformaminidium nitrate | [2][3] |

| CAS Number | 38184-47-3 | [4] |

| Molecular Formula | C₆H₁₀N₄·HNO₃ or C₆H₁₁N₅O₃ | [2][4] |

| Molecular Weight | 201.18 g/mol | [5][6] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 167-168 °C (decomposes) | [8] |

| Solubility | Soluble in water and methanol | [7] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a signal for the proton on the C4 position of the ring, and broad signals corresponding to the protons of the carboxamidine group.[9]

-

¹³C NMR : The carbon NMR would reveal signals for the two non-equivalent methyl carbons, the C3, C4, and C5 carbons of the pyrazole ring, and the carbon of the carboxamidine group.[10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the amine and imine groups of the carboxamidine moiety, C=N stretching, and characteristic absorptions for the nitrate anion.[11]

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the cation (C₆H₁₁N₄⁺).

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 3,5-dimethylpyrazole core, followed by the introduction of the carboxamidine group and subsequent salt formation with nitric acid.

A common and efficient method for creating the pyrazole ring is through the condensation of acetylacetone (2,4-pentanedione) with hydrazine.[12] The resulting 3,5-dimethylpyrazole can then be reacted with a guanidinylating agent. A related compound, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, is synthesized by reacting N-amino-N'-nitroguanidine with pentane-2,4-dione.[13] The final step to obtain the nitrate salt involves treatment with nitric acid.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

Guanidinylation Reactions

The primary application of this compound is as a guanidinylating agent. It provides a stable and easy-to-handle source for transferring the guanidinyl group to primary and secondary amines. This is particularly advantageous over more traditional, harsher methods. The pyrazole group acts as an excellent leaving group, facilitating the reaction under relatively mild conditions. The use of related pyrazole-based reagents has been shown to be highly efficient for the synthesis of guanidines from a wide range of amines.[13]

Pharmaceutical and Agrochemical Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[7][14] The pyrazole scaffold is a common feature in many biologically active compounds, and the ability to introduce a guanidine group opens up further possibilities for creating novel drug candidates.[1] Pyrazole derivatives have shown promise in the development of anti-inflammatory drugs.[1]

Role as a Nitrification Inhibitor

While the nitrate salt itself is used as a synthetic reagent, the dimethylpyrazole (DMP) core is a well-known nitrification inhibitor in agriculture.[15][16] DMP compounds function by chelating copper ions (Cu²⁺), which are essential cofactors for the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria.[17] By inhibiting this enzyme, DMP slows the conversion of ammonium to nitrate, reducing nitrogen loss from soil and minimizing environmental impacts like nitrate leaching.[16][17] This underlying mechanism of metal chelation by the pyrazole core is a key chemical property that can be relevant in other biological contexts.

Caption: Workflow for guanidinylation using the title compound.

Safety and Handling

Proper safety protocols are mandatory when handling this compound.

-

Hazard Classifications : It is classified as an irritant to the eyes and skin, and may cause respiratory irritation (Eye Irrit. 2, Skin Irrit. 2, STOT SE 3).[3]

-

Signal Word : Warning.[3]

-

Precautionary Statements :

-

P261: Avoid breathing dust.[3]

-

P280: Wear protective gloves, eye protection, and face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Personal Protective Equipment (PPE) : Use of a dust mask (N95), chemical safety goggles, and gloves is recommended.[3][18]

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7][18]

-

Fire Hazards : In case of fire, hazardous decomposition products like nitrogen oxides and carbon monoxide may be produced.[18]

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a general methodology for the synthesis of a monosubstituted guanidine using this compound. This is based on established procedures for similar pyrazole-based guanidinylating agents.[13][19]

Objective: To synthesize an N-alkylguanidine from a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, to neutralize the nitrate salt if desired)

-

Round-bottom flask with magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup : In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DMF.

-

Addition of Reagent : To the stirred solution, add this compound (1.1 eq) in one portion at room temperature. If the amine starting material is in the form of a salt, an additional equivalent of a non-nucleophilic base may be required.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Workup :

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with water and brine to remove DMF and any unreacted starting material.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification : The resulting crude guanidine derivative can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product. The nitrate salt of the product may be isolated, or it can be converted to the free base or a different salt (e.g., HCl) as needed.[13]

Causality : The success of this reaction hinges on the electrophilicity of the carboxamidine carbon and the excellent leaving group ability of the neutral 3,5-dimethylpyrazole molecule. The reaction proceeds via nucleophilic attack of the amine on the carboxamidine, followed by elimination of the pyrazole.

Conclusion

This compound is a highly valuable and efficient reagent for the synthesis of guanidines. Its stability, ease of handling, and the mild reaction conditions it allows for make it a superior choice for many synthetic applications. The insights into the chemical properties of its pyrazole core, particularly its ability to chelate metals, also provide a broader context for its potential interactions in biological systems. This guide has provided the core technical information necessary for its effective and safe implementation in a research and development setting.

References

- This compound | CAS 38184-47-3 | Chemical-Suppliers. (n.d.).

- This compound - gsrs. (n.d.).

- 3,5-Dimethyl-1-pyrazolylformaminidium nitrate 97 38184-47-3 - Sigma-Aldrich. (n.d.).

- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. (n.d.).

- Product information, this compound | P&S Chemicals. (n.d.).

- SAFETY DATA SHEET. (2014, October 10).

- Leveraging 3,5-Dimethylpyrazole-1-carboxamide in Pharmaceutical Synthesis. (2025, December 21).

- This compound 38184-47-3 Purity 95% United States. (n.d.).

- This compound, 97% Purity, C6H11N5O3, 25 grams. (n.d.).

- This compound(38184-47-3)ir1 - ChemicalBook. (n.d.).

- 3 5-Dimethylpyrazole-1-carboxamidine nitrate CAS:38184-47-3. (n.d.).

- 3,5-dimethylpyrazole-1-carboxamidine, mononitrate - Optional[1H NMR] - Chemical Shifts. (n.d.).

- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals - arkat usa. (n.d.).

-

Corrochano-Fraile, M., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. Science of The Total Environment, 752, 141885. Retrieved from [Link]

- Synthesis protocols - Peptideweb.com. (n.d.).

- 5 - Organic Syntheses Procedure. (n.d.).

- The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil - MDPI. (n.d.).

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. (n.d.).

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Retrieved from [Link]

- 3,5-Dimethylpyrazole: Product Characteristics and Application Areas - ChemicalBook. (2024, October 21).

- 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent. (2024, September 9).

- Synthesis of 3,5-Dimethylpyrazole - YouTube. (2020, September 2).

- Buy this compound (EVT-459186) | 22907-04-6 - EvitaChem. (n.d.).

- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).

- CAS 38184-47-3 | this compound - Alchem.Pharmtech. (n.d.).

- 3,5-DMP (3,5 DIMETHYLPYRAZOLE) - Ataman Kimya. (n.d.).

- 3,5-Dimethylpyrazole - Wikipedia. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 3,5-ジメチル-1-ピラゾリルホルムアミジニウム硝酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS 38184-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 3 5-Dimethylpyrazole-1-carboxamidine nitrate CAS:38184-47-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. This compound(38184-47-3) IR Spectrum [chemicalbook.com]

- 12. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 13. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 14. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. royal-chem.com [royal-chem.com]

- 17. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3,5-Dimethylpyrazole-1-carboxamidine nitrate (CAS 38184-47-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. By synergistically applying Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, we present a logical and robust pathway to confirm the molecular identity, connectivity, and three-dimensional architecture of this important chemical entity.

Introduction: The Analytical Challenge

This compound is a salt consisting of a protonated 3,5-dimethylpyrazole-1-carboxamidine cation and a nitrate anion.[1][2] Its molecular formula is C₆H₁₀N₄·HNO₃ with a molecular weight of 201.18 g/mol .[1][3] This compound serves as a valuable reagent in organic synthesis, particularly for the guanidinylation of amines.[4] Accurate structural confirmation is paramount to ensuring its purity, reactivity, and suitability for downstream applications.

The elucidation of a novel or synthesized small molecule is a systematic process of piecing together a molecular puzzle.[5] No single analytical technique can provide the complete picture; instead, we rely on the convergence of data from multiple orthogonal methods.[6] This guide outlines a validated workflow that begins with determining the molecular formula and identifying key functional groups, progresses to mapping the precise atomic connectivity, and culminates in the definitive confirmation of the three-dimensional structure.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of analysis focuses on confirming the compound's elemental composition and identifying the chemical functionalities present. This is efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Expertise & Causality: The primary objective here is to verify the molecular weight and elemental formula. We employ High-Resolution Mass Spectrometry (HRMS) for its ability to measure mass-to-charge ratios (m/z) with high precision, allowing for the unambiguous determination of elemental composition.[7] An electrospray ionization (ESI) source in positive ion mode is the logical choice. ESI is a soft ionization technique ideal for analyzing polar, ionic compounds like this salt, as it tends to generate the intact protonated molecular ion with minimal fragmentation.[7]

Experimental Protocol: HRMS via ESI

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrument Setup: Calibrate a Q-TOF or Orbitrap mass spectrometer across the desired mass range (e.g., m/z 50-500).

-

Ionization: Use an ESI source in positive ion mode. Typical conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

-

Data Acquisition: Acquire the full scan mass spectrum. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses.

Expected Data & Interpretation: The spectrum is expected to show a prominent peak corresponding to the 3,5-dimethylpyrazole-1-carboxamidine cation ([C₆H₁₁N₄]⁺), as the nitrate salt dissociates in solution. The high-resolution measurement of this peak will provide an exact mass that can be compared to the theoretical value.

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) |

| Cation | [C₆H₁₁N₄]⁺ | 139.0978 | ~139.0978 ± 0.0005 |

The instrument software can then calculate the most plausible elemental formula based on this exact mass, which should confirm C₆H₁₀N₄ for the neutral organic moiety. The characteristic isotopic pattern, arising from the natural abundance of ¹³C, will further validate this assignment.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups within a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For this compound, we expect to identify vibrations associated with the N-H bonds of the carboxamidinium group, the C=N and C-N bonds of the pyrazole and carboxamidine systems, and, crucially, the strong, distinctive absorptions of the nitrate anion.[8][9]

Experimental Protocol: FTIR via KBr Pellet

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the ground powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of an empty sample holder should be recorded and subtracted.

Expected Data & Interpretation: The resulting spectrum provides a "fingerprint" of the molecule. Key absorption bands are anticipated in the following regions. The nitrate ion (NO₃⁻) is particularly diagnostic, typically showing a very strong, broad absorption band due to the N-O stretching vibration.[10][11]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3100 | N-H Stretch | Carboxamidinium (-NH₂) |

| 3150 - 3100 | C-H Stretch | Aromatic/Heteroaromatic (Pyrazole ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl groups) |

| ~1670 - 1640 | C=N Stretch | Carboxamidinium (C=N) |

| ~1590 | C=N Stretch | Pyrazole Ring |

| 1400 - 1300 | N-O Stretch (asymmetric) | Nitrate Anion (NO₃⁻) |

| ~830 | N-O Bend (out-of-plane) | Nitrate Anion (NO₃⁻) |

Elucidating the Molecular Framework: NMR Spectroscopy

With the molecular formula and functional groups established, NMR spectroscopy is employed to piece together the atomic connectivity.[12][13] It is the most powerful technique for determining the detailed structure of organic molecules in solution.

Expertise & Causality: We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is critical; it readily dissolves the salt and, importantly, its ability to hydrogen-bond slows the exchange of the N-H protons, allowing them to be observed in the ¹H NMR spectrum.[14]

¹H and ¹³C NMR Spectroscopy

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

Expected Data & Interpretation: The ¹H and ¹³C NMR spectra will reveal the number and types of hydrogen and carbon environments in the molecule.

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.5 - 8.5 | Broad singlet | 4H | Carboxamidinium NH ₂ protons |

| ~6.0 | Singlet | 1H | Pyrazole ring C4-H | |

| ~2.2 | Singlet | 6H | Two equivalent CH ₃ groups | |

| ¹³C NMR | ~155 | Singlet | - | Carboxamidine C =N |

| ~148 | Singlet | - | Pyrazole C 5 | |

| ~140 | Singlet | - | Pyrazole C 3 | |

| ~108 | Singlet | - | Pyrazole C 4 | |

| ~13 | Singlet | - | Methyl C H₃ |

Note: The equivalence of the two methyl groups (and C3/C5 in some cases) is due to the molecule's symmetry.

2D NMR Spectroscopy (HSQC & HMBC)

Expertise & Causality: While 1D NMR provides essential clues, 2D NMR experiments are required for unambiguous assignment.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[14]

Experimental Protocol: 2D NMR

-

Setup: Using the same sample, run standard HSQC and HMBC pulse sequences.

-

Optimization: For the HMBC experiment, the long-range coupling constant (J) is typically set to 8-10 Hz to optimize for 2- and 3-bond correlations.

Expected Data & Interpretation: The 2D spectra will definitively link the puzzle pieces together.

-

HSQC: Will show cross-peaks connecting the ¹H signal at ~6.0 ppm to the ¹³C signal at ~108 ppm (C4-H), and the ¹H signal at ~2.2 ppm to the ¹³C signal at ~13 ppm (CH₃).

-

HMBC: This is the crucial experiment. We expect to see the following key long-range correlations that lock in the structure:

-

Methyl Protons (~2.2 ppm) to: Pyrazole C3 (~140 ppm) and C5 (~148 ppm).

-

Pyrazole C4-H Proton (~6.0 ppm) to: Pyrazole C3 (~140 ppm) and C5 (~148 ppm).

-

Carboxamidinium Protons (~7.5-8.5 ppm) to: Carboxamidine Carbon (~155 ppm).

-

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16] This technique determines the precise spatial arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.[17] Obtaining a suitable single crystal is often the rate-limiting step, but the resulting data is considered the "gold standard" for structure confirmation.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol/water). The goal is to obtain a well-ordered, defect-free crystal.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[15]

-

Data Collection: Place the mounted crystal on a diffractometer. The crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. X-ray diffraction data is then collected as the crystal is rotated.[15]

-

Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure. Computational software is used to generate an electron density map from which atomic positions are determined and refined to yield a final, highly accurate molecular model.

Expected Results & Interpretation: The crystallographic data will yield a 3D model confirming the following features:

-

The planarity of the 3,5-dimethylpyrazole ring.

-

The trigonal planar geometry around the central carbon of the carboxamidinium group.

-

The ionic interaction between the delocalized positive charge on the carboxamidinium cation and the trigonal planar nitrate anion.

-

A robust network of intermolecular hydrogen bonds between the N-H donors of the cation and the oxygen acceptors of the nitrate anion, which dictates the crystal packing.

| Parameter | Expected Observation |

| Crystal System | e.g., Monoclinic, Orthorhombic[17] |

| Space Group | e.g., P2₁/n, P-1[17] |

| Key Bond Length (Å) | C-N (pyrazole): ~1.33-1.38 Å |

| C=N (carboxamidine): ~1.30 Å | |

| N-O (nitrate): ~1.25 Å | |

| Intermolecular Interactions | Strong N-H···O hydrogen bonds between cation and anion. |

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of this compound is definitively achieved through the systematic and synergistic application of modern analytical techniques.

-

Mass Spectrometry confirmed the correct elemental composition.

-

FTIR Spectroscopy identified all key functional groups, including the critical nitrate anion.

-

1D and 2D NMR Spectroscopy flawlessly mapped the atomic connectivity, confirming the 3,5-dimethylpyrazole-1-carboxamidine framework.

-

Single-Crystal X-ray Crystallography provided the ultimate validation, revealing the precise three-dimensional arrangement of atoms and the nature of the ionic and hydrogen bonding in the solid state.

Each step in this workflow builds upon the last, creating a self-validating system where the data from each technique must be consistent with all others. This convergent approach provides the highest level of confidence and establishes an authoritative structural assignment for this compound, ensuring its identity for researchers and drug development professionals.

References

-

Kwiecień, A., & Szultka-Młyńska, M. (2020). Advances in structure elucidation of small molecules using mass spectrometry. Mass Spectrometry Reviews, 41(3), 396-425. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Food and Drug Administration. Available at: [Link]

-

Bräuer, P., et al. (2010). Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates. Atmospheric Measurement Techniques, 3(1), 59-72. Available at: [Link]

-

Choe, E., et al. (2010). An Alternate Method for Fourier Transform Infrared (FTIR) Spectroscopic Determination of Soil Nitrate Using Derivative Analysis. Water, Air, & Soil Pollution, 206(1-4), 129-137. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. Available at: [Link]

-

Gan, Z., et al. (2020). In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm. Sensors, 20(24), 7118. Available at: [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2959-2963. Available at: [Link]

-

Fuloria, S., & Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Pharmaceutical and Scientific Innovation, 2(4), 1-8. Available at: [Link]

-

Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(42), 27367-27383. Available at: [Link]

-

Gan, Z., et al. (2021). Rapid Determination of Nitrate Nitrogen Isotope in Water Using Fourier Transform Infrared Attenuated Total Reflectance Spectroscopy (FTIR-ATR) Coupled with Deconvolution Algorithm. Water, 13(21), 3097. Available at: [Link]

-

Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(16), 4987. Available at: [Link]

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole. ResearchGate. Available at: [Link]

-

Patel, R. B., et al. (2012). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 1(1), 1-5. Available at: [Link]

-

ResearchGate. (n.d.). Principal component distribution of FTIR-ATR spectra of the nitrate solution after deconvolution. ResearchGate. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 38184-47-3. Available at: [Link]

-

Hunter, S. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. Available at: [Link]

-

Xia, Y., et al. (2007). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. Journal of the American Society for Mass Spectrometry, 18(7), 1233-1240. Available at: [Link]

-

LookChem. (n.d.). This compound CAS:38184-47-3. Available at: [Link]

-

ResearchGate. (n.d.). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

-

ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

-

Falade, V. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247279. Available at: [Link]

-

Corrosion. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray crystallographic structure of 22c. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Available at: [Link]

-

LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Iwasaki, T., et al. (2012). Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing. Analytical Biochemistry, 428(2), 167-172. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | CAS 38184-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Buy this compound (EVT-459186) | 22907-04-6 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Determination of Nitrate Nitrogen Isotope in Water Using Fourier Transform Infrared Attenuated Total Reflectance Spectroscopy (FTIR-ATR) Coupled with Deconvolution Algorithm | MDPI [mdpi.com]

- 12. jchps.com [jchps.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Organic chemistry - Wikipedia [en.wikipedia.org]

- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: A Technical Guide

Introduction

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a compound of significant interest within pharmaceutical and materials science research. As a derivative of pyrazole, a robust heterocyclic scaffold, it holds potential for diverse applications, leveraging the unique chemical properties of the pyrazole ring and the carboxamidine functional group. The nitrate salt form of this molecule further influences its solubility, stability, and potential applications, particularly in energetic materials and as a precursor in complex syntheses.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of its structural elucidation through modern analytical techniques. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the correlation between spectral features and molecular structure.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a 3,5-dimethylpyrazole ring functionalized with a carboxamidine group at the 1-position, present as a nitrate salt.

Caption: Molecular structure of this compound.

Synthesis Pathway

Caption: Proposed ESI-MS fragmentation pathway for the cation of this compound.

The observation of a fragment corresponding to the 3,5-dimethylpyrazole cation (m/z 97) would be a strong confirmation of the core structure.

Conclusion

The spectroscopic data presented in this technical guide provides a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the FT-IR spectrum identifies the key functional groups and the presence of the nitrate counter-ion, and the mass spectrum confirms the molecular weight of the cation and provides insights into its fragmentation. This collective data serves as a crucial reference for researchers working with this compound, ensuring its unambiguous identification and facilitating its use in further scientific endeavors. The provided protocols and interpretations are grounded in established scientific principles, offering a reliable resource for the scientific community.

References

-

SpectraBase. (n.d.). 3,5-dimethyl-N-nitropyrazole-1-carboxamidine. Retrieved from [Link]

-

Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(vii), 91-101. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethyl-pyrazole-1-carboxamidine. Retrieved from [Link]

-

Wiley, R. H., & Hexner, P. E. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 54. Retrieved from [Link]

-

Pogány, P., et al. (2008). FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1466-1473. Retrieved from [Link]

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-dimethylpyrazole-1-carboxamidine, mononitrate. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Pogány, P., et al. (2008). FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL(2)(H(2)O)(2)(NO(3))(2), NiL(2)(H(2)O)(2)(NO(3))(2). ResearchGate. Retrieved from [Link]

-

Ozerova, O. Y., et al. (2015). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85(7), 1636-1641. Retrieved from [Link]

-

Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. Retrieved from [Link]

-

Bertrán, J. F., & Rodríguez, J. (1998). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. ResearchGate. Retrieved from [Link]

-

Gul, S. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Scribd. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethylpyrazole-1-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylpyrazole-1-carboxamidine. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]

A Technical Guide to the Solubility of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a compound of significant interest in pharmaceutical development, primarily utilized as a reagent in the synthesis of various therapeutic agents.[1][2] Its efficacy in synthetic protocols is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document synthesizes available qualitative information with a theoretical analysis of its structural components to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings, ensuring a self-validating system for process optimization and drug discovery.

Introduction: The Critical Role of Solubility in Synthesis and Development

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] this compound serves as a key building block in the synthesis of these complex molecules.[1][5] Understanding its solubility is not merely an academic exercise; it is a critical parameter for:

-

Reaction Optimization: Ensuring the compound is sufficiently dissolved in a reaction medium is fundamental to achieving optimal reaction rates and yields.

-

Purification and Crystallization: The choice of solvent systems for crystallization, a key purification technique, is dictated by the differential solubility of the compound and its impurities at various temperatures.

-

Formulation Development: For active pharmaceutical ingredients (APIs) containing this moiety, solubility in various excipients and solvent systems is a primary determinant of bioavailability and drug delivery mechanisms.

This guide addresses the practical need for a deeper understanding of the solubility of this compound, providing both theoretical grounding and actionable experimental workflows.

Physicochemical Properties and Predicted Solubility Profile

This compound (CAS: 38184-47-3) is a salt composed of a protonated 3,5-dimethylpyrazole-1-carboxamidine cation and a nitrate anion.[6][7] Its solubility is governed by the interplay of these two components and their interactions with the solvent.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄·HNO₃ | [6] |

| Molecular Weight | 201.18 g/mol | [7] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 167-168 °C (decomposes) | [6] |

To understand its solubility, we can dissect the molecule into its constituent parts: the 3,5-dimethylpyrazole ring and the guanidinium group, neutralized by a nitrate ion.

Figure 1. A conceptual diagram illustrating the distinct polarity regions of this compound that govern its solubility.

-

3,5-Dimethylpyrazole Moiety: This heterocyclic system with two methyl groups is relatively nonpolar. The parent compound, 3,5-dimethylpyrazole, is known to dissolve well in polar organic solvents.[8] This part of the molecule will contribute to its solubility in less polar organic media.

-

Guanidinium Nitrate Moiety: The guanidinium group is strongly basic and, in this salt form, is protonated and ionic. Guanidinium salts are characteristically highly polar and capable of forming multiple hydrogen bonds. Guanidinium nitrate itself is highly soluble in water and soluble in polar protic solvents like alcohols, but insoluble in nonpolar hydrocarbons.[1] This ionic character will dominate the compound's overall solubility, favoring polar solvents.

Based on this analysis and available qualitative data, we can predict a solubility trend. The principle of "like dissolves like" suggests that the highly polar, ionic nature of the guanidinium nitrate group will be the primary driver of solubility.

Predicted Solubility Trend:

High Solubility > > > Low/No Solubility

Polar Protic Solvents > Polar Aprotic Solvents > Nonpolar Solvents

(e.g., Methanol, Ethanol) > (e.g., Acetone, Chloroform) > (e.g., Toluene, Hexane)

Qualitative and Semi-Quantitative Solubility Data

While comprehensive quantitative data is not widely published, information from chemical suppliers provides a qualitative baseline.

| Solvent | Polarity Index | Solvent Type | Reported Solubility | Source |

| Methanol | 6.6 | Polar Protic | Soluble | [1][2] |

| Ethanol | 5.2 | Polar Protic | Soluble | [1] |

| Acetone | 5.4 | Polar Aprotic | Soluble | |

| Chloroform | 4.4 | - | Soluble | [1] |

| Water | 9.0 | Polar Protic | Slightly Soluble |

Note: "Soluble" is a qualitative term. The following sections provide protocols for quantifying this solubility.

The "slightly soluble" nature in water is noteworthy. Despite the high polarity of water, the organic pyrazole scaffold may limit extensive hydration compared to smaller inorganic salts, leading to only moderate solubility.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating and provide researchers with reliable methods to determine the solubility of this compound in any solvent of interest.

Workflow for Solubility Assessment

Figure 2. Experimental workflow for determining the solubility of this compound.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess whether the compound is soluble, sparingly soluble, or insoluble in a given solvent at ambient temperature.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a 4 mL glass vial.

-

Solvent Addition: Add the selected organic solvent dropwise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution, with some solid remaining.

-

Insoluble: No visible dissolution of the solid.

-

Causality: This method provides a rapid go/no-go assessment, saving time and material before committing to more labor-intensive quantitative analysis.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature (e.g., 25 °C).

Methodology:

-

Sample Preparation: Add an excess amount of this compound (e.g., 50-100 mg, ensuring solid will remain) to a screw-capped vial.

-

Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a 48-hour time point to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette fitted with a filter tip (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant withdrawn in mL)

-

Trustworthiness: This is a gold-standard method. Using a filter prevents solid carryover, and confirming equilibrium at two time points ensures the measured solubility is a true representation of the thermodynamic limit.

Protocol 3: Temperature Dependence Study

Objective: To understand how solubility changes with temperature, which is critical for designing crystallization processes.

Methodology:

-

Repeat the quantitative shake-flask protocol (4.3) at a series of different temperatures (e.g., 5 °C, 25 °C, 45 °C).

-

Plot the resulting solubility (mg/mL) as a function of temperature (°C).

Causality: For most solids, solubility increases with temperature. This data allows for the rational selection of solvent and temperature gradients for effective crystallization-based purification.

Conclusion and Practical Implications

This compound is a polar, ionic compound whose solubility is dominated by its guanidinium nitrate moiety. It exhibits good solubility in polar organic solvents such as methanol, ethanol, acetone, and chloroform, and is slightly soluble in water. It is predicted to have poor solubility in nonpolar solvents like toluene and hexane.

For researchers in drug development and process chemistry, this solubility profile has direct implications:

-

Reaction Solvents: Polar aprotic solvents like acetone or polar protic solvents like ethanol are likely suitable for synthetic reactions.

-

Purification: Anti-solvent crystallization is a viable strategy. For example, dissolving the compound in a minimal amount of a good solvent (like methanol) and then adding a poor solvent (like toluene or hexane) should induce precipitation of the purified product.

-

Analytical Chemistry: For techniques like HPLC, a mobile phase containing methanol or acetonitrile with a suitable buffer will likely be effective for achieving good peak shape and resolution.

Due to the limited availability of public quantitative data, it is strongly recommended that researchers utilize the robust experimental protocols detailed in this guide to generate precise, in-house solubility data for their specific solvent systems and process conditions. This empirical approach ensures the highest level of scientific integrity and provides an authoritative basis for process development and optimization.

References

-

3 5-Dimethylpyrazole-1-carboxamidine nitrate CAS:38184-47-3. (n.d.). Retrieved from [Link]

-

Nitrification Products. (n.d.). Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (n.d.). MDPI. Retrieved from [Link]

-

38184-47-3|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]

-

Product information, this compound. (n.d.). P&S Chemicals. Retrieved from [Link]

-

This compound. (n.d.). Gsrs. Retrieved from [Link]

-

3,5-Dimethylpyrazole. (n.d.). Wikipedia. Retrieved from [Link]

-

3,5-Dimethylpyrazole-1-carboxamidine. (n.d.). PubChem. Retrieved from [Link]

-

Simulated solubility vs. pH profiles for the tested compounds over the... (n.d.). ResearchGate. Retrieved from [Link]

-

Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.). ResearchGate. Retrieved from [Link]

-

3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent. (2024, September 9). Retrieved from [Link]

-

review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7). ResearchGate. Retrieved from [Link]

-

Leveraging 3,5-Dimethylpyrazole-1-carboxamide in Pharmaceutical Synthesis. (2025, December 20). Retrieved from [Link]

-

Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Synthesis of 3,5-Dimethylpyrazole. (2020, September 2). YouTube. Retrieved from [Link]

- CN1482119A - Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.

-

3,5-Dimethylpyrazole-1-carboxamide: A Reliable Reagent in Analytical Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. 3 5-Dimethylpyrazole-1-carboxamidine nitrate CAS:38184-47-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. 3 5-Dimethylpyrazole-1-carboxamidine nitrate CAS:38184-47-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS 38184-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 3,5-ジメチル-1-ピラゾリルホルムアミジニウム硝酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pschemicals.com [pschemicals.com]